Trimethylvinylammonium(1+)

Overview

Description

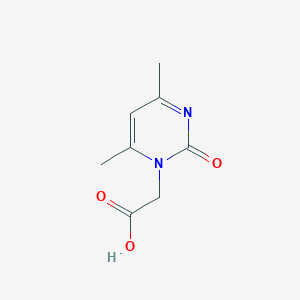

Trimethylvinylammonium(1+) (TMV(1+)) is an organic cationic compound that has been extensively studied in recent years due to its unique properties and potential applications in a variety of scientific fields. TMV(1+) is a quaternary ammonium compound (QAC) composed of three methyl groups and a single vinylammonium ion. It is a highly charged molecule and is capable of forming strong electrostatic interactions with other molecules. Its cationic nature makes it an ideal candidate for use in a variety of laboratory experiments and applications.

Scientific Research Applications

1. NMR Spectroscopy Studies

- Heteronuclear Magnetic Double Resonance: Trimethylvinylammonium bromide has been used in NMR spectroscopy to determine the signs of 14N–H coupling constants. This research contributes to the understanding of molecular structures and interactions (McFarlane & Dean, 1968).

2. Applications in Energy Storage

- Aqueous Organic Redox Flow Batteries: A compound related to Trimethylvinylammonium(1+), Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO), has been investigated for its use in aqueous organic redox flow batteries. It demonstrates properties like straightforward synthesis and high cycling stability (Schubert et al., 2022).

3. Analytical Chemistry

- Ion Chromatography: Trimethylammonium-based anion-exchange resins have been synthesized and used for ion chromatography, demonstrating unique anion separations (Warth, Cooper & Fritz, 1989).

4. Nanotechnology and Catalysis

- Catalysis with Gold Nanoparticles: Trimethylammonium-functionalized gold nanoparticles have been used as catalysts for peptide ligation, highlighting the potential of organically tailored nanoparticles in bond-forming reactions (Fillon et al., 2007).

5. Chemical Synthesis

- Oxidation Reagent: Trimethylammonium compounds, such as Trimethylammonium Chlorochromate (TMACC), have been developed as mild, stable, and efficient chromium(VI) oxidation reagents for converting alcohols to carbonyl compounds (Acharya & Rane, 1990).

6. Biochemical Applications

- Fluorescent Probes: Trimethylammonium derivatives have been synthesized and utilized as fluorescent probes for studying receptor proteolipids, demonstrating their application in biochemical research (Weber et al., 1971).

7. Materials Science

- Ion-Exchange Polymers: In materials science, trimethylammonium groups have been incorporated into metal-organic frameworks for fast and reversible ion exchange, showing their utility in developing advanced materials (Gao et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Trimethylvinylammonium(1+) is a tetra-substituted ammonium salt It’s known that tetra-substituted ammonium salts interact with unsaturated groups .

Mode of Action

The mode of action of Trimethylvinylammonium(1+) involves the rearrangement-cleavage of tetra-substituted ammonium salts containing unsaturated groups . The nucleophilic attack of enammonium compounds in basic media is directed toward the α-position of the 1,2-unsaturated group . The driving force for the rearrangement-cleavage is the attack of the α-position by the nucleophile, which results in intramolecular C-alkylation by a concerted 3,3-sigmatropic shift mechanism .

Biochemical Pathways

The compound’s interaction with unsaturated groups and its role in the rearrangement-cleavage reactions of tetra-substituted ammonium salts suggest that it may influence pathways involving these chemical structures .

Pharmacokinetics

The compound’s chemical structure and its interactions with unsaturated groups may influence its bioavailability and pharmacokinetic profile .

Result of Action

The result of Trimethylvinylammonium(1+)'s action is the rearrangement-cleavage of tetra-substituted ammonium salts containing unsaturated groups . This process involves a nucleophilic attack on the α-position of the 1,2-unsaturated group, leading to intramolecular C-alkylation .

Action Environment

The action environment of Trimethylvinylammonium(1+) can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other chemical compounds can affect the compound’s interactions with its targets . .

Properties

IUPAC Name |

ethenyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJWCUOWPVSSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870544 | |

| Record name | N,N,N-Trimethylethenaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)

![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)

![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3033975.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)